

The Role of N4-Acetylcytosine (ac4C) in Viral Replication: A Technical Guide

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Abstract

N4-acetylcytosine (ac4C) is a conserved RNA modification that has emerged as a critical regulator of various biological processes, including the life cycle of numerous viruses. This technical guide provides an in-depth analysis of the intricate connection between ac4C and viral replication. It summarizes the current understanding of the mechanisms by which this epitranscriptomic mark, installed by the host acetyltransferase N-acetyltransferase 10 (NAT10), influences viral gene expression, genome stability, and interactions with host factors. This document details the experimental methodologies used to study ac4C in the context of viral infections and presents quantitative data from key studies in a structured format for comparative analysis. Furthermore, it offers visual representations of the molecular pathways and experimental workflows to facilitate a comprehensive understanding of this rapidly evolving field. The insights presented herein are intended to support researchers and professionals in the development of novel antiviral strategies targeting the ac4C modification pathway.

Introduction to N4-Acetylcytosine (ac4C)

N4-acetylcytosine (ac4C) is a post-transcriptional modification of RNA molecules, first identified in ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2] More recently, its presence has been detected in messenger RNA (mRNA) and viral RNA, where it plays a significant role in regulating RNA stability, translation efficiency, and other aspects of RNA metabolism.[1][2][3] The deposition of ac4C is catalyzed by the highly conserved enzyme N-acetyltransferase 10



(NAT10), which utilizes acetyl-CoA as a donor. Given the fundamental role of RNA in the life cycle of many viruses, the discovery of ac4C on viral transcripts has opened new avenues for understanding host-virus interactions and for the development of host-directed antiviral therapies.

The Role of ac4C in the Replication of Various Viruses

Recent studies have elucidated the pro-viral role of ac4C in a range of viruses, demonstrating that this RNA modification is a common mechanism hijacked by viruses to enhance their replication. The effects of ac4C are diverse and virus-specific, influencing different stages of the viral life cycle from RNA stability and translation to interaction with host immune responses.

Human Immunodeficiency Virus 1 (HIV-1)

In HIV-1, ac4C modification has been shown to be a crucial factor for robust viral gene expression and replication. HIV-1 transcripts are modified with ac4C at multiple distinct sites. The host enzyme NAT10 is responsible for this modification, and its depletion leads to a significant reduction in HIV-1 replication. The primary mechanism by which ac4C promotes HIV-1 replication is by increasing the stability of viral RNA transcripts. Silent mutagenesis of the ac4C sites within the viral genome results in decreased viral gene expression, highlighting the direct impact of this modification.

Enterovirus 71 (EV71)

For Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease, ac4C modification of the 5' untranslated region (UTR) of the viral genome is essential for its replication and pathogenicity. This modification, also catalyzed by NAT10, enhances viral RNA translation through the selective recruitment of the poly(C)-binding protein 2 (PCBP2) to the internal ribosomal entry site (IRES). Furthermore, ac4C boosts the stability of the viral RNA and increases the binding of the RNA-dependent RNA polymerase (RdRp), 3D, to the viral RNA. Consequently, inhibition of NAT10 or mutation of the ac4C sites suppresses EV71 replication and reduces its pathogenicity in vivo.

Alphaviruses (Sindbis Virus)



In the case of alphaviruses, such as Sindbis virus (SINV), the pro-viral role of NAT10 and ac4C is mediated through the modification of a host cell mRNA rather than the viral genome itself. SINV infection leads to the upregulation of cellular NAT10, which in turn promotes ac4C modification. Specifically, NAT10-mediated ac4C modification of the mRNA encoding the lymphocyte antigen 6 family member E (LY6E), an interferon-stimulated gene known to promote alphavirus replication, enhances its stability. This finding reveals a non-conventional mechanism by which ac4C can facilitate viral infection by modulating the stability of host proviral factors.

Other Viruses

The influence of ac4C extends to other viruses as well. In Kaposi's sarcoma-associated herpesvirus (KSHV), ac4C modification stabilizes a long non-coding RNA, contributing to viral reactivation. For Minute Virus of Canines (MVC), ac4C modification is involved in regulating viral DNA replication and RNA processing, including alternative splicing and polyadenylation. The presence of ac4C has also been detected in the RNA of influenza A virus (IAV), Zika virus, dengue virus, hepatitis C virus, and poliovirus, although the precise functional roles in these contexts are still under investigation.

Quantitative Data on the Impact of ac4C on Viral Replication

The following tables summarize key quantitative findings from studies investigating the role of NAT10 and ac4C in viral replication.

Table 1: Effect of NAT10 Depletion on Viral Replication



Virus	Cell Line	Method of NAT10 Depletion	Reduction in Viral Titer/Replicatio n	Reference
HIV-1	HeLa-MAGI	RNAi-mediated knockdown	Significant reduction in viral gene expression	
Influenza A Virus	A549	RNAi-mediated knockdown	Significant reduction in viral gene expression	
Vesicular Stomatitis Virus (VSV)	HeLa-MAGI	RNAi-mediated knockdown	Significant reduction in viral gene expression	
Sindbis Virus (SINV)	Huh7, A549	Loss of NAT10	Reduced alphavirus replication	_

Table 2: Effect of NAT10 Inhibition on Viral Replication

Virus	Cell Line	Inhibitor	Effect on Viral Replication	Reference
HIV-1	-	Remodelin	Inhibition of HIV- 1 replication	
Enterovirus 71 (EV71)	-	-	Suppression of EV71 replication	
Sindbis Virus (SINV)	Huh7, A549	Inhibition of N- acetyltransferase activity	Reduced alphavirus replication	-

Table 3: Impact of ac4C Site Mutation on Viral Activity



Virus	Mutation	Effect	Reference
HIV-1	Silent mutagenesis of ac4C sites	Decreased HIV-1 gene expression	
Enterovirus 71 (EV71)	Mutation of ac4C sites within the IRES	Suppressed EV71 replication	_

Experimental Protocols

This section details the methodologies for key experiments cited in the context of ac4C and viral replication research.

ac4C RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is a technique used to map ac4C modifications on a transcriptome-wide scale.

- RNA Isolation and Fragmentation: Total RNA is isolated from virus-infected or control cells and fragmented into small pieces (typically 100-200 nucleotides).
- Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to ac4C.
 The antibody-RNA complexes are then captured using protein A/G magnetic beads.
- RNA Elution and Library Preparation: The enriched ac4C-containing RNA fragments are eluted from the beads. Sequencing libraries are then prepared from both the immunoprecipitated (IP) and input RNA samples.
- Sequencing and Data Analysis: The libraries are sequenced using a high-throughput sequencing platform. The sequencing reads are aligned to the host and viral genomes, and peaks of enrichment in the IP sample compared to the input are identified to locate ac4C sites.

NAT10 Knockdown and Overexpression Experiments

These experiments are performed to assess the functional role of NAT10 in viral replication.

Gene Knockdown:



- siRNA/shRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting NAT10 mRNA. A non-targeting control siRNA/shRNA is used as a negative control.
- Validation: The efficiency of NAT10 knockdown is confirmed at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
- Gene Overexpression:
 - Plasmid Transfection: Cells are transfected with a plasmid encoding the full-length NAT10 protein. An empty vector is used as a control.
 - Validation: Overexpression of NAT10 is confirmed by qRT-PCR and Western blot.
- Viral Infection and Analysis: Following manipulation of NAT10 expression, cells are infected
 with the virus of interest. Viral replication is then assessed by various methods such as
 plaque assays, TCID50 assays, qRT-PCR for viral RNA, or Western blot for viral proteins.

Site-Directed Mutagenesis

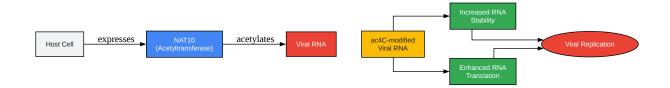
This technique is used to investigate the functional importance of specific ac4C sites within the viral genome.

- Identification of ac4C Sites: Potential ac4C sites are identified through acRIP-seq or computational prediction.
- Primer Design: Primers containing the desired mutation (e.g., C to G substitution to prevent acetylation) are designed.
- Mutagenesis Reaction: A plasmid containing the viral cDNA is used as a template for PCRbased mutagenesis using the designed primers.
- Verification: The presence of the desired mutation is confirmed by Sanger sequencing.
- Functional Assays: The mutated viral genome is then used to generate infectious virus, and its replication competence is compared to the wild-type virus.

Signaling Pathways and Experimental Workflows



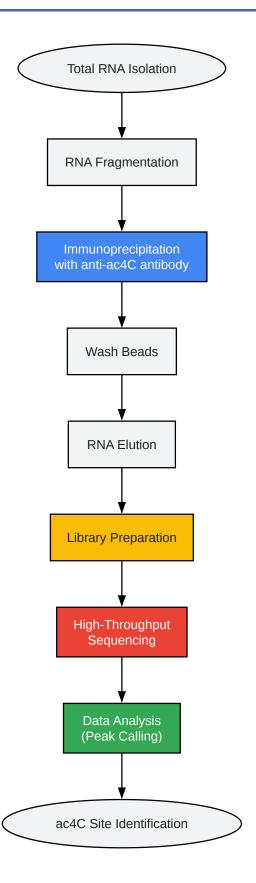
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of ac4C in viral replication.



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Caption: General mechanism of ac4C-mediated enhancement of viral replication.





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